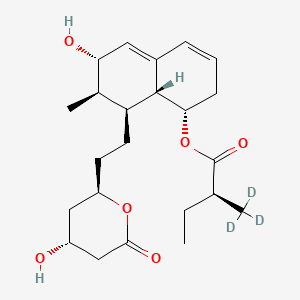
3|A-Hydroxy Pravastatin Lactone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3|A-Hydroxy Pravastatin Lactone-d3 is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of pravastatin, a well-known HMG-CoA reductase inhibitor used to manage hypercholesterolemia. The compound has a molecular formula of C23H31D3O6 and a molecular weight of 409.53 .
Méthodes De Préparation
The synthesis of 3|A-Hydroxy Pravastatin Lactone-d3 involves several steps, starting from pravastatin. The process includes the introduction of deuterium atoms to create the labeled compound. The synthetic route typically involves the following steps:
Hydroxylation: Introduction of a hydroxyl group to the pravastatin molecule.
Lactonization: Conversion of the hydroxylated pravastatin to its lactone form.
Deuteration: Incorporation of deuterium atoms to achieve the labeled compound
Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
3|A-Hydroxy Pravastatin Lactone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3|A-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of pravastatin and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of pravastatin in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing pravastatin .
Mécanisme D'action
The mechanism of action of 3|A-Hydroxy Pravastatin Lactone-d3 is similar to that of pravastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol synthesis in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower plasma cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and the pathways involved in cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
3|A-Hydroxy Pravastatin Lactone-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Pravastatin: The parent compound, widely used to manage hypercholesterolemia.
Simvastatin: Another HMG-CoA reductase inhibitor with similar cholesterol-lowering effects.
Atorvastatin: A more potent statin with a longer half-life compared to pravastatin.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potency.
Propriétés
Formule moléculaire |
C23H34O6 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |
Clé InChI |
JCXABYACWXHFQQ-RWLBLVLGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |
SMILES canonique |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


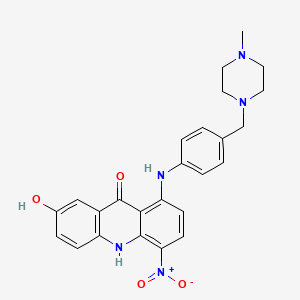
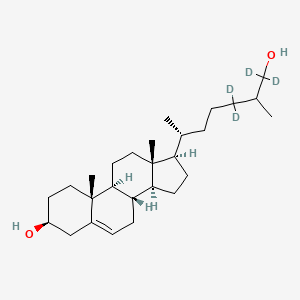
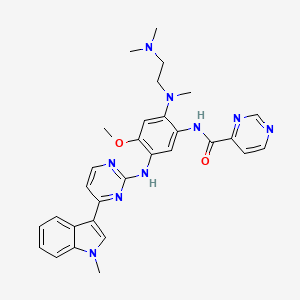

![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


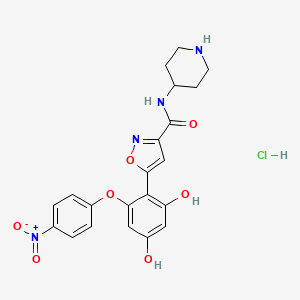
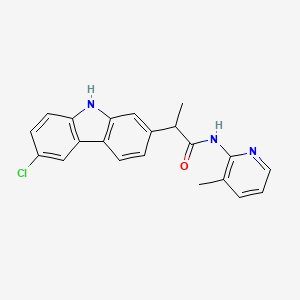
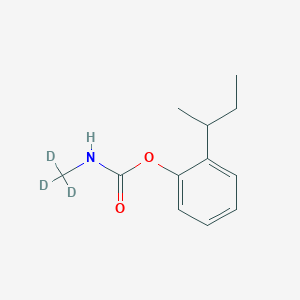
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
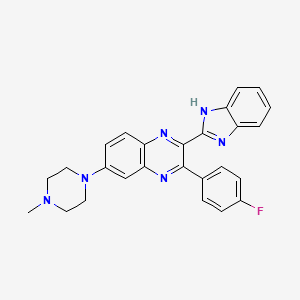

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
